

Application Note: Purification of Antibody Conjugates Using Size-Exclusion Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

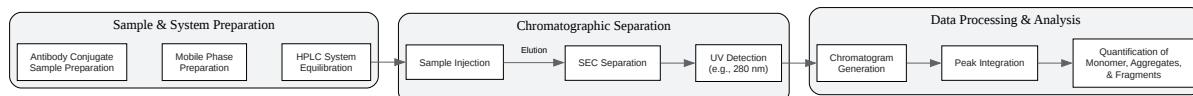
Compound Name: *Mal-amido-PEG7-NHS ester*

Cat. No.: *B8116338*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Antibody conjugates, such as antibody-drug conjugates (ADCs), represent a rapidly growing class of biotherapeutics. These complex molecules combine the specificity of a monoclonal antibody (mAb) with the potency of a conjugated small molecule, such as a cytotoxic drug. During the manufacturing process and storage, antibody conjugates are susceptible to aggregation and fragmentation, which can impact their efficacy and safety.^{[1][2][3]} Size-exclusion chromatography (SEC) is a robust and widely used analytical technique for the separation and quantification of monomers from high-molecular-weight (HMW) aggregates and low-molecular-weight (LMW) fragments based on their hydrodynamic volume.^{[1][3][4][5]} This application note provides a detailed protocol for the purification and analysis of antibody conjugates using SEC, with a focus on method optimization and data interpretation.

The principle of SEC relies on the differential partitioning of molecules between the mobile phase and the pores of the stationary phase.^{[3][6][7]} Larger molecules, such as aggregates, are excluded from the pores and therefore travel a shorter path, eluting first.^[3] The monomeric antibody conjugate can partially enter the pores and elutes next, followed by smaller fragments that can penetrate the pores more deeply and have the longest retention time.^[3] A critical challenge in the SEC of antibody conjugates is the potential for non-specific interactions between the conjugate and the stationary phase, often due to the hydrophobicity of the

conjugated payload.[1][2][8] These interactions can lead to poor peak shape, tailing, and inaccurate quantification.[1] Therefore, method optimization, particularly of the mobile phase, is crucial for achieving a pure size-based separation.[1][3][8]

Experimental Workflow

The following diagram illustrates the general workflow for the purification and analysis of antibody conjugates using size-exclusion chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for antibody conjugate analysis by SEC.

Materials and Methods

Materials

- Antibody Conjugate Sample: e.g., Trastuzumab emtansine (ADC)
- Mobile Phase Components:
 - Sodium Phosphate (monobasic and dibasic)
 - Sodium Chloride
 - L-Arginine Hydrochloride (optional, for reducing hydrophobic interactions)[8]
 - Acetonitrile or Isopropanol (optional, for reducing hydrophobic interactions)[3][8]
 - Purified water (Milli-Q or equivalent)

- HPLC System: A biocompatible HPLC or UHPLC system equipped with a UV detector.
- SEC Column: An appropriate size-exclusion column for monoclonal antibodies and their conjugates (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel UP-SW3000).[1][7]

Protocol: SEC Purification of an Antibody-Drug Conjugate

- Mobile Phase Preparation:
 - Prepare a mobile phase consisting of 50 mM sodium phosphate, 200 mM sodium chloride, pH 7.0.[2]
 - For antibody conjugates prone to hydrophobic interactions, consider modifying the mobile phase by substituting sodium chloride with L-arginine hydrochloride or adding 5-15% of an organic solvent like acetonitrile or isopropanol.[3][8]
 - Filter the mobile phase through a 0.22 µm membrane filter and degas before use.[2]
- Sample Preparation:
 - Reconstitute or dilute the antibody conjugate sample to a final concentration of 1 mg/mL in the mobile phase.
 - Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
- Chromatographic Conditions:
 - Column: Agilent AdvanceBio SEC 200 Å, 1.9 µm, 4.6 x 300 mm[2]
 - Mobile Phase: 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[2]
 - Flow Rate: 0.35 mL/min[2]
 - Column Temperature: 25 °C
 - Injection Volume: 10 µL
 - Detection: UV at 280 nm

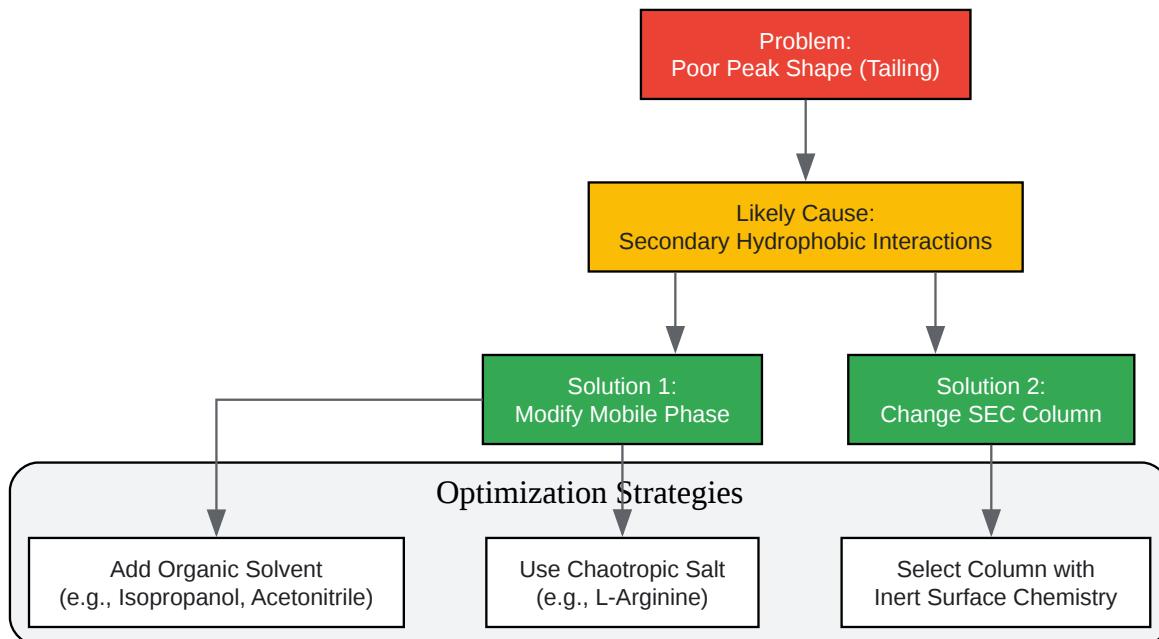
- Run Time: 15 minutes
- System Equilibration:
 - Equilibrate the SEC column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
- Data Analysis:
 - Integrate the peaks in the resulting chromatogram.
 - Identify the peaks corresponding to the high-molecular-weight species (aggregates), the monomer, and the low-molecular-weight species (fragments).
 - Calculate the relative percentage of each species by dividing the area of the respective peak by the total area of all peaks.

Expected Results

The primary output of an SEC analysis is a chromatogram showing the separation of the antibody conjugate into its different size variants. The data can be quantified to determine the purity of the sample.

Table 1: Representative SEC Data for an Antibody-Drug Conjugate

Species	Retention Time (min)	Peak Area (mAU*s)	Relative Abundance (%)
High-Molecular-Weight	6.5	150	4.8
Monomer	8.2	2900	93.5
Low-Molecular-Weight	9.8	50	1.6

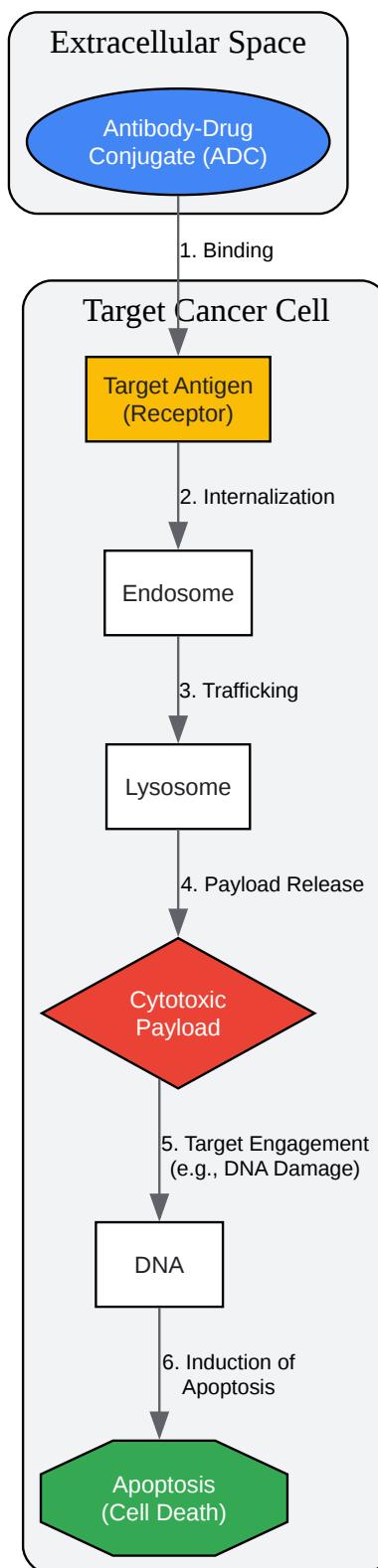

Table 2: Comparison of Mobile Phases for ADC Analysis

Mobile Phase Composition	Monomer Peak Tailing Factor	Resolution (Monomer/Aggregate)
50 mM Phosphate, 200 mM NaCl, pH 7.0	1.5	1.8
50 mM Phosphate, 200 mM L-Arginine, pH 7.0	1.1	2.2
50 mM Phosphate, 200 mM NaCl, 10% Isopropanol, pH 7.0	1.2	2.1

Note: Data presented in these tables are for illustrative purposes and may vary depending on the specific antibody conjugate, column, and instrumentation used.

Troubleshooting and Optimization

Poor peak shape, particularly tailing, is a common issue when analyzing hydrophobic antibody conjugates.^[1] This is often due to secondary hydrophobic interactions between the ADC and the column's stationary phase.^{[1][2]}



[Click to download full resolution via product page](#)

Caption: Troubleshooting poor peak shape in ADC analysis.

Mechanism of Action: Antibody-Drug Conjugate

The ultimate goal of purifying antibody conjugates is to ensure a homogenous product that can effectively deliver its payload to the target cells. The following diagram illustrates a simplified signaling pathway for an ADC targeting a cancer cell.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of action for an ADC.

Conclusion

Size-exclusion chromatography is an indispensable technique for the characterization and quality control of antibody conjugates.^[3] It allows for the accurate quantification of aggregates and fragments, which are critical quality attributes.^[2] Careful method development, particularly the optimization of mobile phase composition to mitigate non-specific interactions, is key to achieving reliable and reproducible results.^{[3][6][8]} The protocols and data presented here provide a framework for researchers, scientists, and drug development professionals to successfully implement SEC for the purification and analysis of their antibody conjugate products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Purification of Antibody Conjugates Using Size-Exclusion Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8116338#purification-of-antibody-conjugates-using-size-exclusion-chromatography>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com